4-Ethoxy-1,1,2-trifluorobut-1-ene
Overview
Description
4-Ethoxy-1,1,2-trifluorobut-1-ene is a chemical compound that has garnered attention due to its unique chemical structure and potential applications in various fields. It is an organofluorine compound, characterized by the presence of both ethoxy and trifluorobutene groups. This compound is of interest in organic synthesis and industrial applications due to its reactivity and stability.
Mechanism of Action
Target of Action
4-Ethoxy-1,1,2-trifluorobut-1-ene is a synthetic building block containing fluorine . The primary targets of this compound are cells, particularly those in animals and plants . The fluorine component in the compound enhances its lipophilicity, enabling better absorption and migration through cell membranes .
Mode of Action
The compound interacts with its targets (cells) by penetrating their membranes more effectively due to its higher lipophilicity . This interaction results in changes at the cellular level, enhancing the effectiveness of the compound .
Biochemical Pathways
It’s known that the compound can react with phenylmagnesium bromide to afford ethoxy group substitution products . It also reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group .
Pharmacokinetics
It’s known that the compound’s fluorine components enhance its absorption in animal and plant cells . This implies that the compound has good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include enhanced effectiveness due to better cell penetration . The compound also allows for lower dosages while achieving the same effect . Furthermore, it can react with amino to give the N-protected amino acids, which is useful for peptide synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound generates a predetermined breaking point in the molecule at which soil organisms attack . This suggests that the compound is environmentally friendly and its action can be influenced by the presence of certain soil organisms .
Biochemical Analysis
Biochemical Properties
4-Ethoxy-1,1,2-trifluorobut-1-ene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it reacts with phenylmagnesium bromide to afford ethoxy group substitution products, and with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group . These interactions suggest that this compound can participate in complex biochemical pathways, potentially influencing various metabolic processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause severe skin burns and eye damage, indicating its potential to disrupt cellular integrity and function . Additionally, its impact on gene expression and cell signaling pathways could lead to significant changes in cellular behavior and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It reacts with phenylmagnesium bromide to afford ethoxy group substitution products and with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group . These interactions suggest that this compound can modulate enzyme activity, potentially leading to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is sensitive to moisture and heat, which can affect its stability and degradation . Long-term exposure to this compound has been observed to cause damage to organs through prolonged or repeated exposure . These findings highlight the importance of considering the temporal effects of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At high doses, it has been found to be fatal if inhaled and harmful if swallowed . These toxic effects underscore the need for careful dosage control in experimental studies involving this compound. Additionally, threshold effects and adverse reactions at high doses should be thoroughly investigated to ensure the safety and efficacy of this compound in research applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It reacts with phenylmagnesium bromide to afford ethoxy group substitution products and with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group . These reactions suggest that this compound can influence metabolic flux and metabolite levels, potentially affecting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. Its localization and accumulation within specific cellular compartments can influence its activity and function. For instance, its interaction with phenylmagnesium bromide and organozinc compounds suggests that it may be transported to specific cellular sites where these reactions occur .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The interactions of this compound with phenylmagnesium bromide and organozinc compounds suggest that it may localize to areas where these reactions are facilitated .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-1,1,2-trifluorobut-1-ene typically involves the reaction of vinyl ethyl ether with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out in a continuous reactor, where the raw materials are introduced and the product is continuously extracted .
Industrial Production Methods: In an industrial setting, the continuous synthesis method is preferred due to its efficiency and safety. The process involves the continuous introduction of vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride into a reactor. The reaction mixture is then continuously extracted to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-1,1,2-trifluorobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: It reacts with phenylmagnesium bromide to afford ethoxy group substitution products.
Addition Reactions: It reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group.
Cycloaddition Reactions: On heating with triethyl phosphite, it affords a [4+2] cycloaddition product, which on hydrolysis yields a 2-oxo-2-hydroxy compound.
Common Reagents and Conditions:
Phenylmagnesium bromide: Used in substitution reactions.
Organozinc compounds: Used in addition reactions.
Triethyl phosphite: Used in cycloaddition reactions.
Major Products Formed:
- Ethoxy group substitution products
- 1,2-addition products
- Cycloaddition products
Scientific Research Applications
4-Ethoxy-1,1,2-trifluorobut-1-ene is used in various scientific research applications, including:
- Chemistry: It serves as a building block for the synthesis of complex organic molecules .
- Biology: It is used in the synthesis of biologically active compounds, including antiviral and anticancer agents .
- Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients .
- Industry: It is used in the production of pesticides, materials, and other industrial chemicals .
Comparison with Similar Compounds
- 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
- 4-Ethoxy-1,1,1-trifluoro-3-buten-2-ketone
Uniqueness: 4-Ethoxy-1,1,2-trifluorobut-1-ene is unique due to its specific trifluorobutene structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo multiple types of reactions makes it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
4-ethoxy-1,1,2-trifluorobut-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O/c1-2-10-4-3-5(7)6(8)9/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZZRRYXRFZQBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=C(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371874 | |
Record name | 4-ethoxy-1,1,2-trifluorobut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2021-77-4 | |
Record name | 4-Ethoxy-1,1,2-trifluoro-1-butene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2021-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-ethoxy-1,1,2-trifluorobut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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